molecular formula C20H18FNO4S2 B2488647 (E)-6-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 875398-49-5

(E)-6-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B2488647
CAS No.: 875398-49-5
M. Wt: 419.49
InChI Key: GPHSHLXMWBKRJT-SFQUDFHCSA-N
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Description

(E)-6-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C20H18FNO4S2 and its molecular weight is 419.49. The purity is usually 95%.
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Biological Activity

(E)-6-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic compound characterized by its unique structural features, including a thiazolidinone core, a furan moiety, and a hexanoic acid chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H18_{18}FNO4_4S2_2, with a molecular weight of approximately 419.5 g/mol . The structure includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20_{20}H18_{18}FNO4_4S2_2
Molecular Weight419.5 g/mol
Thiazolidinone CorePresent
Furan MoietyPresent

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives, similar to this compound, exhibit significant antimicrobial properties. A study found that compounds containing thiazolidinone rings showed antibacterial activity against various Gram-positive and Gram-negative bacteria . The presence of the furan and fluorophenyl groups may enhance this activity through specific interactions with bacterial targets.

Anticancer Potential

The thiazolidinone framework is also recognized for its anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of thiazolidinones have been reported to exhibit cytotoxic effects against multiple cancer cell lines, suggesting that this compound may possess similar properties .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell growth.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Signaling Pathways : The compound could modulate signaling pathways associated with cell survival and proliferation.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that thiazolidinone derivatives exhibited broad-spectrum antibacterial activity, significantly inhibiting the growth of both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research on thiazolidinone analogs indicated their potential in inhibiting tumor growth in vitro and in vivo models, showcasing their effectiveness against various cancer types .

Properties

IUPAC Name

6-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4S2/c21-15-7-4-3-6-14(15)16-10-9-13(26-16)12-17-19(25)22(20(27)28-17)11-5-1-2-8-18(23)24/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,23,24)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHSHLXMWBKRJT-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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